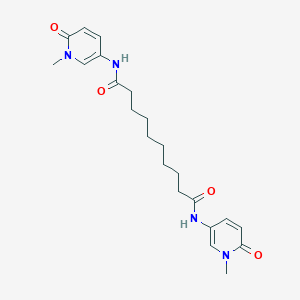
I4-BT8MeDNH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a complex organic compound characterized by the presence of thiazoline rings and a long octamethylene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide typically involves the reaction of 2-aminothiazoline with phthaloyl dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amides formed are sparingly soluble in common organic solvents but dissolve readily in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazoline rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazoline rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide involves its interaction with specific molecular targets. The thiazoline rings may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-thiazolinyl) diadducts: These compounds have similar structural features but differ in the length of the carbon chain or the nature of the substituents.
N,N’-Bis(2-thiazolyl) derivatives: These compounds contain thiazole rings instead of thiazoline rings.
Uniqueness
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is unique due to its specific combination of thiazoline rings and a long octamethylene chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
148805-98-5 |
|---|---|
Fórmula molecular |
C22H30N4O4 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
SMILES canónico |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Key on ui other cas no. |
148805-98-5 |
Sinónimos |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















